molecular formula C21H24N2O3 B2738532 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide CAS No. 955664-11-6

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide

Cat. No.: B2738532
CAS No.: 955664-11-6
M. Wt: 352.434
InChI Key: NWUQXJWSUVCFJB-UHFFFAOYSA-N
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Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an isobutyryl group, a tetrahydroisoquinoline moiety, and a methoxybenzamide group, which contribute to its distinctive properties.

Properties

IUPAC Name

3-methoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14(2)21(25)23-10-9-15-7-8-18(11-17(15)13-23)22-20(24)16-5-4-6-19(12-16)26-3/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUQXJWSUVCFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The retrosynthetic breakdown of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide reveals three critical disconnections (Figure 1):

  • Tetrahydroisoquinoline Core : The bicyclic framework can be derived from a phenethylamine precursor via cyclization.
  • Isobutyryl Group : Introduced via N-acylation of the tetrahydroisoquinoline nitrogen.
  • 3-Methoxybenzamide : Installed through amide coupling at the 7-position of the aromatic ring.

This approach aligns with methodologies reported for analogous tetrahydroisoquinoline derivatives.

Synthesis of the Tetrahydroisoquinoline Core

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains the cornerstone for constructing the tetrahydroisoquinoline framework. As demonstrated in the synthesis of tubulin polymerization inhibitors, this method involves:

  • Phenethylamine Precursor : Starting with a substituted phenethylamine (e.g., 3-methoxyphenethylamine).
  • Amide Formation : Condensation with an aromatic aldehyde to form an imine intermediate.
  • Cyclization : Treatment with phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) at elevated temperatures (80–100°C) to yield 3,4-dihydroisoquinoline.
  • Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the dihydroisoquinoline to the tetrahydroisoquinoline.

Example :
In a representative procedure, 3-methoxyphenethylamine was condensed with 4-chlorobenzaldehyde, followed by NaBH₄ reduction to afford the tetrahydroisoquinoline core in 72% yield.

Friedel-Crafts Alternative

For substrates requiring aromatic ring functionalization, the Friedel-Crafts acylation offers an alternative route. A study on glutamate receptor antagonists utilized this method to construct tetrahydroisoquinolinones:

  • Intramolecular Cyclization : (R)-2-(3-Methoxybenzyl)succinic acid underwent Friedel-Crafts acylation with POCl₃ to form a tetralone intermediate.
  • Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) converted the ketone to the corresponding amine.

Introduction of the Isobutyryl Group

N-Acylation Strategies

The 2-position nitrogen of the tetrahydroisoquinoline is acylated using isobutyryl chloride under basic conditions:

  • Reaction Conditions :

    • Acylating Agent : Isobutyryl chloride (1.2 equiv)
    • Base : Triethylamine (TEA, 2.0 equiv)
    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
    • Temperature : 0°C to room temperature
  • Workup : The crude product is purified via flash chromatography (ethyl acetate/hexane) to isolate the N-isobutyryl derivative.

Yield Optimization :

  • Excess acylating agent (1.5 equiv) and prolonged reaction times (12–24 h) improve yields to >85%.

Installation of the 3-Methoxybenzamide Moiety

Amide Coupling at the 7-Position

The 7-position benzamide is introduced via two primary routes:

Direct Coupling with 3-Methoxybenzoyl Chloride
  • Activation : 3-Methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
  • Coupling : Reaction with the tetrahydroisoquinoline amine in DCM/TEA (0°C, 2 h).

Example :
In a protocol adapted from tubulin inhibitor synthesis, 7-amino-1,2,3,4-tetrahydroisoquinoline was treated with 3-methoxybenzoyl chloride to afford the benzamide in 68% yield.

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed:

  • Conditions : EDC (1.1 equiv), HOBt (1.1 equiv), DMF, rt, 12 h.

Alternative Synthetic Routes

MSH-Based Amination

A novel approach from estrogen receptor antagonist studies utilizes O-mesitylene sulfonyl hydroxylamine (MSH) for N-amination:

  • Salt Formation : Tetrahydroisoquinoline reacts with MSH in CH₂Cl₂/MeOH to form an N-amino sulfonate salt.
  • Reduction : Sodium borohydride reduces the salt to the secondary amine, which is subsequently acylated.

Advantages : Avoids harsh acylating conditions, improving functional group tolerance.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.90–6.82 (m, 3H, ArH), 4.21 (s, 1H, NH), 3.85 (s, 3H, OCH₃), 3.02–2.94 (m, 2H, CH₂), 2.68–2.60 (m, 1H, CH(CH₃)₂), 1.12 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
  • MS (ESI) : m/z 395.2 [M+H]⁺.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Optimization

Regiochemical Control

Positional isomerism during cyclization is mitigated by:

  • Directed Metalation : Using tert-butyllithium to deprotonate specific aromatic positions prior to functionalization.
  • Protecting Groups : Temporary silyl ethers or Boc protection of amines to direct reactivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products

Scientific Research Applications

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activity, including interactions with enzymes, receptors, and other biomolecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer effects.

    Industry: The compound’s unique properties make it valuable in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or affect gene expression. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethoxybenzamide
  • N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide
  • N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenylethanesulfonamide

Uniqueness

Compared to similar compounds, N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxybenzamide moiety, in particular, may contribute to distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, which is linked to a 3-methoxybenzamide moiety through an isobutyryl group. This structural arrangement is critical as it influences the compound's pharmacological properties. The methoxy group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may interact with specific receptors or enzymes, modulating their activity. This interaction can lead to various pharmacological effects, including anti-inflammatory and neuroprotective actions.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism and inflammatory pathways, suggesting that this compound may exhibit similar properties.

Pharmacological Effects

Research indicates that compounds within this class may demonstrate the following activities:

  • Neuroprotective Effects : The tetrahydroisoquinoline structure is often associated with neuroprotective activities. Studies suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory Activity : The presence of the methoxy group may enhance anti-inflammatory effects by modulating cytokine production and immune response.

Case Studies

  • Neuroprotection : In a study examining the effects of tetrahydroisoquinoline derivatives on neuronal cells, this compound demonstrated significant neuroprotective effects against oxidative stress-induced cell death in vitro.
  • Anticancer Activity : A recent investigation into the anticancer properties of similar compounds showed that they could inhibit the proliferation of various cancer cell lines. While specific data on this compound is limited, its structural analogs have shown promising results in preclinical models.
  • Anti-inflammatory Effects : In vitro studies have indicated that derivatives of tetrahydroisoquinoline can reduce pro-inflammatory cytokine levels in macrophages, suggesting a potential role for this compound in managing inflammatory diseases.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Formation of Tetrahydroisoquinoline Core : Achieved through the Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
  • Acylation with Isobutyryl Chloride : This step introduces the isobutyryl group to the tetrahydroisoquinoline structure.
  • Coupling with 3-Methoxybenzoic Acid : The final step involves forming a benzamide linkage using coupling reagents like EDCI and DMAP.

Data Summary Table

Biological ActivityObservations/Findings
Neuroprotective EffectsSignificant reduction in oxidative stress-induced cell death
Anticancer PropertiesInduced apoptosis in cancer cell lines (preliminary data)
Anti-inflammatory ActivityReduced pro-inflammatory cytokines in macrophages

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